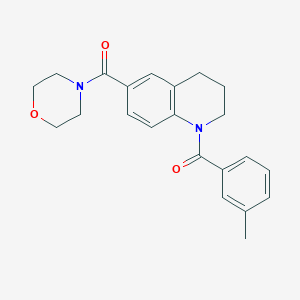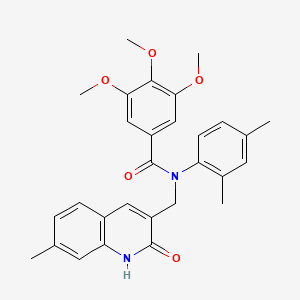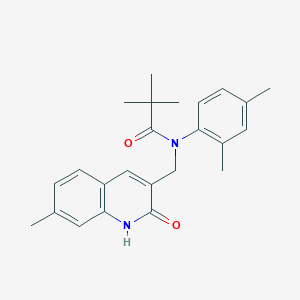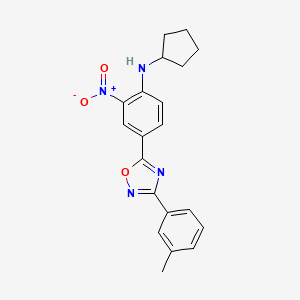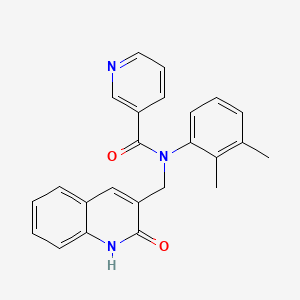
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is also known as FOBA, and it is a member of the oxadiazole family of compounds. FOBA has been shown to exhibit potent biological activities, making it a promising candidate for drug development and other research applications.
Mecanismo De Acción
The mechanism of action of FOBA is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. FOBA has also been shown to inhibit the activity of various other enzymes and signaling pathways that are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
FOBA has been shown to exhibit potent anti-inflammatory and analgesic activities, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis and other autoimmune diseases. FOBA has also been shown to exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of FOBA is its potent biological activities, which make it a promising candidate for drug development and other research applications. However, one of the limitations of FOBA is its relatively complex synthesis method, which can make it difficult to produce large quantities of the compound for research purposes.
Direcciones Futuras
There are several future directions for research on FOBA. One potential direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another potential direction is to explore its potential as a treatment for other inflammatory conditions, such as Crohn's disease and ulcerative colitis. Additionally, further studies are needed to fully understand the mechanism of action of FOBA and its potential interactions with other enzymes and signaling pathways.
Métodos De Síntesis
The synthesis of FOBA can be achieved through a multistep process involving several chemical reactions. The first step involves the synthesis of 4-fluorophenylhydrazine, which is then reacted with ethyl 2-bromoacetate to produce 2-(4-fluorophenyl)-1,2,4-oxadiazole. The final step involves the reaction of 2-(4-fluorophenyl)-1,2,4-oxadiazole with N-(4-methoxyphenyl)benzamide to produce FOBA.
Aplicaciones Científicas De Investigación
FOBA has been widely studied for its potential applications in various scientific fields. One of the primary applications of FOBA is in medicinal chemistry, where it has been shown to exhibit potent anti-inflammatory and analgesic activities. FOBA has also been studied for its potential as an anticancer agent, where it has been shown to exhibit cytotoxic effects against various cancer cell lines.
Propiedades
IUPAC Name |
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3/c1-28-17-12-10-16(11-13-17)24-21(27)18-4-2-3-5-19(18)22-25-20(26-29-22)14-6-8-15(23)9-7-14/h2-13H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIXYMOCSNMMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714745.png)




